Epertinib

Description

Properties

IUPAC Name |

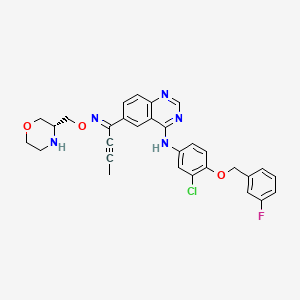

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCIAMOTBDGBJN-NRLRZRKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908305-13-5 | |

| Record name | Epertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epertinib's Mechanism of Action in HER2+ Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib (S-222611) is an orally active, potent, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4.[1][2] In HER2-positive (HER2+) cancer cells, where the HER2 receptor is overexpressed, this compound exerts its anti-tumor effects by directly inhibiting the kinase activity of these receptors. This blockade disrupts downstream signaling cascades crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK pathways. This guide provides a detailed technical overview of this compound's mechanism of action in HER2+ cells, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of HER Family Tyrosine Kinases

This compound functions as an ATP-competitive inhibitor at the intracellular kinase domains of EGFR, HER2, and HER4. In HER2+ cancers, the overexpression of HER2 leads to constitutive receptor dimerization and activation, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling molecules.[3] This reversible inhibition leads to a sustained blockade of HER2-mediated signaling.[2]

Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against its target kinases, as evidenced by low nanomolar half-maximal inhibitory concentrations (IC50).

| Target Kinase | IC50 (nM) |

| EGFR | 1.48[1] |

| HER2 | 7.15[1] |

| HER4 | 2.49[1] |

| KDR, IGF1R, SRC, KIT, PDGFRβ | >10000 |

Table 1: In vitro kinase inhibitory activity of this compound.

Inhibition of Cellular Phosphorylation

In cellular assays, this compound effectively inhibits the phosphorylation of HER2 and EGFR in HER2-overexpressing cancer cell lines.

| Cell Line | Target Phosphorylation | IC50 (nM) |

| NCI-N87 (gastric) | p-HER2 | 1.6[1] |

| NCI-N87 (gastric) | p-EGFR | 4.5[1] |

Table 2: Cellular phosphorylation inhibition by this compound.

Downstream Signaling Pathways Affected by this compound

By inhibiting HER2, this compound effectively shuts down the two major downstream signaling pathways that are critical for the proliferation and survival of HER2+ cancer cells: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3]

The PI3K/AKT/mTOR Pathway

Activation of HER2 leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and cell growth through the activation of mTOR. This compound's inhibition of HER2 prevents the initial activation of PI3K, thereby suppressing the entire PI3K/AKT/mTOR signaling cascade.[4][5]

The MAPK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical downstream effector of HER2 signaling. Upon HER2 activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation. This compound's blockade of HER2 phosphorylation prevents the recruitment of Grb2 and the subsequent activation of the MAPK pathway.[3][6]

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Workflow Flowchart PTC Drug-Testing Assays - Plottie [plottie.art]

- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Epertinib: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib, also known as S-222611, is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI). It selectively targets the epidermal growth factor receptor (EGFR, also known as HER1), HER2, and HER4, which are members of the ErbB family of receptor tyrosine kinases. Overexpression or mutation of these receptors is a key driver in the pathogenesis of various solid tumors, making them critical targets for cancer therapy. This compound has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for patients with HER2-positive metastatic breast cancer and other solid tumors. Compared to other TKIs like lapatinib, this compound has shown more prolonged inhibition of EGFR and HER2 phosphorylation and greater antitumor potency in xenograft models, including those with brain metastases.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols associated with this compound.

Chemical Properties

This compound is a complex organic molecule with the chemical formula C30H27ClFN5O3. Its structure features a quinazoline core, which is a common scaffold in many EGFR inhibitors. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine | |

| Synonyms | S-222611, S-22611 | |

| CAS Number | 908305-13-5 (free base) | |

| Chemical Formula | C30H27ClFN5O3 | |

| Molecular Weight | 560.03 g/mol | |

| Exact Mass | 559.1786456 Da | |

| Appearance | Solid powder | |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | |

| Solubility | DMSO: 100 mg/mL (167.65 mM) | |

| InChIKey | IBCIAMOTBDGBJN-NRLRZRKLSA-N | |

| Canonical SMILES | CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Synthesis of this compound

The core of these molecules is the N-phenylquinazolin-4-amine scaffold. The synthesis typically involves:

-

Construction of the Quinazoline Core : This is often achieved through a condensation reaction. For instance, a substituted anthranilic acid derivative can be reacted with formamide or a similar reagent to form the quinazolinone ring system.

-

Chlorination : The 4-position of the quinazolinone is typically activated by chlorination, for example, using thionyl chloride or oxalyl chloride, to create a reactive intermediate.

-

Nucleophilic Aromatic Substitution : The key C4-N bond is formed by reacting the 4-chloroquinazoline intermediate with a suitably substituted aniline derivative. In the case of this compound, this would be a derivative of 3-chloro-4-[(3-fluorophenyl)methoxy]aniline.

-

Functionalization of the Quinazoline Ring : The final step involves introducing the complex side chain at the C6 position. This often requires multiple steps to build the (Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl group, followed by its attachment to the quinazoline scaffold.

This multi-step process requires careful control of reaction conditions to ensure correct regioselectivity and stereochemistry, particularly for the (R)-morpholin-3-yl moiety.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4. These receptors are transmembrane proteins that, upon binding to ligands like epidermal growth factor (EGF), form homodimers or heterodimers. This dimerization triggers the autophosphorylation of specific tyrosine residues in their intracellular kinase domains, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

The two primary signaling pathways activated by the ErbB family are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is central to regulating cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway : This pathway is a major regulator of cell survival, growth, and metabolism, primarily by inhibiting apoptosis.

This compound functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding pocket within the kinase domain of EGFR, HER2, and HER4, preventing ATP from binding and thereby blocking autophosphorylation. This action effectively shuts down the downstream MAPK and PI3K/AKT signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.

Quantitative Biological Data

This compound's potency has been quantified through various in vitro and in vivo experiments. The half-maximal inhibitory concentration (IC50) measures the drug's effectiveness in inhibiting a specific biological function, while the half-maximal effective dose (ED50) represents the dose required to achieve 50% of the maximum therapeutic effect in a living organism.

| Assay Type | Target/Cell Line | Result (IC50 / ED50) | Source(s) |

| Kinase Inhibition | EGFR | 1.48 nM | |

| HER2 | 7.15 nM | ||

| HER4 | 2.49 nM | ||

| Phosphorylation Inhibition | EGFR (in NCI-N87 cells) | 4.5 nM | |

| HER2 (in NCI-N87 cells) | 1.6 nM | ||

| Cell Growth Inhibition | NCI-N87 (Gastric Cancer) | 8.3 nM | |

| BT-474 (Breast Cancer) | 9.9 nM | ||

| SK-BR-3 (Breast Cancer) | 14 nM | ||

| MDA-MB-361 (Breast Cancer) | 26.5 nM | ||

| In Vivo Antitumor Activity | NCI-N87 Xenograft Model | 10.2 mg/kg (ED50) |

Experimental Protocols

The following sections describe generalized, representative protocols for key experiments used to characterize tyrosine kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the phosphorylation activity of target kinases by 50% (IC50).

Methodology:

-

Reagent Preparation : Prepare assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl2, 0.5 mM DTT). Prepare serial dilutions of this compound in DMSO. Prepare a solution containing the recombinant kinase (EGFR, HER2, or HER4) and a suitable peptide substrate. Prepare ATP solution at a concentration near its Michaelis-Menten constant (Km).

-

Reaction Initiation : In a 384-well plate, add the kinase/substrate solution to wells containing the diluted this compound or DMSO (vehicle control).

-

Incubation : Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 60 minutes) at room temperature to allow for binding.

-

Start Reaction : Initiate the kinase reaction by adding the ATP solution to all wells.

-

Reaction Quench & Detection : Incubate for a defined period (e.g., 60-120 minutes) at 30°C. Stop the reaction by adding a detection reagent. The amount of ADP produced (correlating with kinase activity) can be measured using various methods, such as fluorescence polarization (e.g., Transcreener® ADP² assay) or luminescence (e.g., ADP-Glo™).

-

Data Analysis : Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the percent inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines that overexpress its targets. The MTT assay is a common colorimetric method.

Methodology:

-

Cell Plating : Culture human cancer cell lines (e.g., NCI-N87, BT-474) in appropriate media. Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.

-

Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., acidic isopropanol or detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.

-

Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of this compound concentration to determine the IC50 value.

In Vivo Antitumor Activity (Xenograft Model)

This protocol evaluates the efficacy of this compound in a living organism using a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.

Methodology:

-

Animal Model : Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

-

Tumor Implantation : Harvest human cancer cells (e.g., NCI-N87) from culture. Resuspend a specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel, and inject them subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping : Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Drug Administration : Administer this compound or a vehicle control to the mice according to the planned schedule (e.g., once daily by oral gavage).

-

Monitoring : Measure tumor volume (typically using calipers with the formula: (Length x Width²)/2) and body weight 2-3 times per week to monitor efficacy and toxicity.

-

Endpoint : Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.

-

Data Analysis : Plot the mean tumor volume over time for each group. Compare the tumor growth between the treated and vehicle groups to determine the level of tumor growth inhibition. The ED50 can be calculated from dose-response studies.

Epertinib Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib hydrochloride, a potent, orally active, and reversible tyrosine kinase inhibitor targeting EGFR, HER2, and HER4, is a compound of significant interest in oncological research.[1] This technical guide provides an in-depth analysis of the current understanding of its solubility and stability, crucial parameters for its preclinical and clinical development. While quantitative data on its stability remains limited in publicly available literature, this document compiles existing solubility data, outlines generalized experimental protocols for its determination, and provides a framework for assessing its stability based on established methodologies for similar compounds. Furthermore, this guide visualizes the key signaling pathways affected by this compound, offering a deeper understanding of its mechanism of action.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available data for this compound hydrochloride presents a mixed profile, particularly concerning its aqueous solubility.

Quantitative Solubility Data

The reported solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below. A notable discrepancy exists in the reported aqueous solubility, with one source indicating moderate solubility with sonication and another stating insolubility. This highlights the need for further standardized testing to definitively characterize its aqueous solubility profile.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions | Source(s) |

| DMSO | 125 | 209.56 | Requires sonication; use freshly opened DMSO as it is hygroscopic. | [1] |

| DMSO | 100 | 167.65 | Use fresh DMSO due to its hygroscopic nature. | [2] |

| Water | 33.33 | 55.88 | Requires sonication. | [1] |

| Water | Insoluble | - | - | [2] |

| Ethanol | Insoluble | - | - | [2] |

Note: The hydrochloride salt form of this compound is generally considered to possess enhanced water solubility and stability compared to its free base form.[3]

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer. The following is a generalized protocol that can be adapted for this compound hydrochloride.

Objective: To determine the kinetic solubility of this compound hydrochloride in a buffered aqueous solution.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multi-channel pipette

-

Plate shaker

-

UV/Vis microplate reader

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound hydrochloride stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 1-2 hours) with continuous shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 320 nm) using a UV/Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility limit.

Stability Profile

The chemical stability of an API is paramount for its safe and effective use. While specific stability data for this compound hydrochloride is not extensively documented in public literature, a general understanding of its stability can be inferred from its chemical structure and by applying standard stress testing methodologies used for other tyrosine kinase inhibitors.

General Considerations

The hydrochloride salt form is expected to confer greater stability compared to the free base.[3] However, like many complex organic molecules, this compound hydrochloride may be susceptible to degradation under various environmental conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a generalized protocol for conducting such studies on this compound hydrochloride, based on ICH guidelines.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Calibrated oven and photostability chamber

-

pH meter

-

HPLC system with a UV detector or a mass spectrometer

Methodology:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid powder of this compound hydrochloride to dry heat in an oven (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: Expose a solution of this compound hydrochloride to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The separation of the parent drug from its degradation products is crucial.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its anti-tumor activity by inhibiting the tyrosine kinase activity of EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and HER4 (Human Epidermal Growth Factor Receptor 4).[1] Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR/HER2/HER4 Signaling Pathway

The binding of ligands to EGFR and HER4, or the heterodimerization of HER2 with other HER family members, leads to the activation of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound's inhibition of these receptors blocks the initiation of these cascades.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride. While the existing data provides a foundational understanding, further research is necessary to resolve the conflicting reports on its aqueous solubility and to fully characterize its degradation profile. The generalized experimental protocols provided herein offer a starting point for researchers to conduct these crucial studies. A comprehensive understanding of these physicochemical properties is indispensable for the continued development of this compound hydrochloride as a promising anti-cancer therapeutic.

References

Epertinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (S-222611) is an orally active, potent, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) tyrosine kinases.[1][2] Its mechanism of action, targeting key drivers of cell growth and proliferation, has positioned it as a promising therapeutic agent in the treatment of various solid tumors, particularly those overexpressing HER2. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the intracellular kinase domain of EGFR, HER2, and HER4, thereby inhibiting their phosphorylation and downstream signaling. This blockade of crucial pathways involved in cell survival and proliferation ultimately leads to tumor growth inhibition.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against its target kinases and various cancer cell lines in preclinical studies.

Table 1: In Vitro Kinase and Cell Line Inhibition by this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Kinase Inhibition | |||

| EGFR | Kinase Assay | 1.48 ± 0.06 | [2] |

| HER2 | Kinase Assay | 7.15 ± 0.51 | [2] |

| HER4 | Kinase Assay | 2.49 ± 0.10 | [2] |

| Cellular Phosphorylation Inhibition | |||

| EGFR Phosphorylation | NCI-N87 cells | 4.5 | [1] |

| HER2 Phosphorylation | NCI-N87 cells | 1.6 | [1] |

| Cell Growth Inhibition | |||

| NCI-N87 | Cell Viability | 8.3 ± 2.6 | [1] |

| BT-474 | Cell Viability | 9.9 ± 0.8 | [1] |

| SK-BR-3 | Cell Viability | 14.0 ± 3.6 | [1] |

| MDA-MB-453 | Cell Viability | 48.6 ± 3.1 | [1] |

| MDA-MB-175VII | Cell Viability | 21.6 ± 4.3 | [1] |

| HT115 | Cell Viability | 53.3 ± 8.6 | [1] |

| Calu-3 | Cell Viability | 241.5 ± 29.2 | [1] |

| MDA-MB-361 | Cell Viability | 26.5 | [1] |

Signaling Pathway

This compound's inhibition of EGFR, HER2, and HER4 disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.

Pharmacokinetics

Preclinical Pharmacokinetics

Clinical Pharmacokinetics

Detailed quantitative pharmacokinetic data from clinical trials (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. However, Phase I and II clinical trials have established recommended dosing regimens and provided insights into the safety and tolerability of this compound.

Table 2: Recommended Dosing of this compound in Combination Therapies (Phase I/II Clinical Trial)

| Arm | Combination Therapy | Recommended this compound Dose |

| A | This compound + Trastuzumab | 600 mg daily |

| B | This compound + Trastuzumab + Vinorelbine | 200 mg daily |

| C | This compound + Trastuzumab + Capecitabine | 400 mg daily |

A Phase I study of this compound monotherapy established a recommended daily dose of 800 mg in patients with solid tumors.[3] The most frequently reported adverse event across clinical trials is diarrhea, which is generally manageable.[4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., BT-474, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for HER2 Phosphorylation

This protocol describes a general method to assess the inhibitory effect of this compound on HER2 phosphorylation in cancer cells.

-

Cell Treatment and Lysis: Culture HER2-overexpressing cells (e.g., SK-BR-3) and treat with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-Tyr1248) and total HER2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of HER2-positive breast cancer cells (e.g., BT-474) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally once daily at predetermined doses (e.g., 12.5, 25, 50 mg/kg). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a potent reversible inhibitor of EGFR, HER2, and HER4 with significant preclinical anti-tumor activity in a range of cancer models, including those with brain metastases. Clinical studies have established its safety profile and recommended doses for combination therapies in HER2-positive metastatic breast cancer. While detailed clinical pharmacokinetic data remains limited in the public domain, the available evidence underscores the therapeutic potential of this compound. Further research and clinical development are warranted to fully elucidate its role in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Epertinib Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] Its efficacy in solid tumors, particularly HER2-positive breast cancer, has been demonstrated in clinical trials. Understanding the molecular interactions between this compound and its target kinases is crucial for optimizing its therapeutic potential and developing next-generation inhibitors. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level. This technical guide outlines a comprehensive workflow for the in silico modeling of this compound binding to its primary targets, detailing experimental protocols and data presentation formats.

Introduction to this compound and its Targets

This compound is a small molecule drug that functions by competitively inhibiting the ATP binding sites of EGFR, HER2, and HER4, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), are key drivers in the pathogenesis of various cancers. Their overexpression or mutation is associated with uncontrolled cell growth and poor prognosis. In silico modeling can provide valuable insights into the binding affinity, selectivity, and resistance mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its target kinases and its efficacy in various cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFR | 1.48[1] |

| HER2 | 7.15[1] |

| HER4 | 2.49[1] |

Table 2: this compound Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | 4.5 (EGFR phosphorylation), 1.6 (HER2 phosphorylation)[1] |

| MDA-MB-361 | Breast Cancer | 26.5[1] |

| BT-474 | Breast Cancer | 9.9 ± 0.8 |

| SK-BR-3 | Breast Cancer | 14.0 ± 3.6 |

| MDA-MB-453 | Breast Cancer | 48.6 ± 3.1 |

| Calu-3 | Lung Adenocarcinoma | 241.5 ± 29.2 |

In Silico Modeling Experimental Protocols

This section details a hypothetical, yet standard, workflow for the in silico modeling of this compound binding to its kinase targets. These protocols are based on established methodologies for studying similar kinase inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structures of the kinase domains of EGFR, HER2, and HER4 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Perform energy minimization to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Generate a low-energy conformation of the ligand.

-

Assign appropriate atom types and partial charges.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms.

-

Perform docking using software such as AutoDock Vina, Glide, or GOLD.

-

Generate a set of possible binding poses and rank them based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the binding pocket.

-

Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

Run a production MD simulation for an extended period (e.g., 100-200 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Identify stable hydrogen bonds and other key interactions throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol:

-

Model Generation:

-

Generate a set of diverse, active inhibitors of EGFR, HER2, and HER4.

-

Align the molecules and identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

-

-

Model Validation:

-

Validate the pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

-

The identified hits can then be subjected to molecular docking and MD simulations for further evaluation.

-

Visualizations: Signaling Pathways and Workflows

ErbB Signaling Pathway

The following diagram illustrates the simplified signaling pathway mediated by the ErbB family of receptors, which is inhibited by this compound.

Caption: this compound inhibits ErbB receptor dimerization and downstream signaling.

In Silico Modeling Workflow

The diagram below outlines the logical flow of the in silico modeling process described in this guide.

Caption: A typical workflow for in silico drug discovery and analysis.

Conclusion

In silico modeling offers a robust framework for investigating the binding of this compound to its target kinases. Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain detailed insights into the molecular determinants of this compound's efficacy. While this guide provides a comprehensive overview of the methodologies, it is important to note the absence of specific published in silico studies on this compound's interaction with EGFR, HER2, and HER4. The protocols outlined here serve as a blueprint for conducting such studies, which would be invaluable for the rational design of more potent and selective anticancer therapies. The integration of computational and experimental data will be key to fully unlocking the therapeutic potential of this compound and other targeted cancer drugs.

References

Epertinib Resistance Mechanisms in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epertinib (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), HER2, and HER4. While it has shown promising antitumor activity, particularly in HER2-positive cancers, the emergence of drug resistance remains a critical challenge, limiting therapeutic efficacy. This technical guide provides an in-depth analysis of the potential and documented mechanisms of resistance to this compound and other pan-HER inhibitors. We consolidate key quantitative data, detail relevant experimental protocols, and visualize complex signaling pathways to offer a comprehensive resource for researchers working to understand and overcome this compound resistance.

Introduction to this compound

This compound exerts its anticancer effects by selectively binding to the ATP-binding pocket of EGFR, HER2, and HER4, thereby inhibiting their phosphorylation and downstream signaling. This blockade disrupts critical pathways involved in cell proliferation, survival, and differentiation. Clinical studies have demonstrated this compound's tolerability and encouraging antitumor activity in heavily pretreated patients with HER2-positive metastatic breast and upper gastrointestinal cancers, including those with brain metastases. However, as with other targeted therapies, cancer cells can develop sophisticated mechanisms to evade inhibition, leading to acquired resistance. Understanding these mechanisms is paramount for developing next-generation inhibitors and effective combination strategies.

On-Target Resistance: Secondary Mutations in the HER Family

One of the most direct mechanisms of resistance involves the acquisition of secondary mutations within the kinase domain of the target receptor. These mutations can sterically hinder drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's efficacy.

HER2 Gatekeeper and Kinase Domain Mutations

While specific secondary mutations conferring resistance to this compound have not been clinically documented, studies on other HER2 TKIs like neratinib and lapatinib provide a strong predictive framework. The "gatekeeper" residue, T798, is analogous to T790 in EGFR. Mutations at this site, such as T798I, can emerge in patients who progress on TKI therapy. Other mutations, such as L755S and T862A, have also been shown to promote resistance by enhancing HER2 activation and impairing drug binding.

Data Presentation: HER2 TKI Resistance Mutations

| Cell Line Model | Primary HER2 Mutation | Acquired Secondary Mutation | Fold Increase in Neratinib IC50 | Reference |

| Ba/F3 | HER2 L869R | HER2 T798I | >100-fold | Hanker et al., 2017 |

| T-47D | HER2 V777L | HER2 T862A | ~8-fold | Bose et al., 2022 |

| T-47D | HER2 V777L | HER2 L755S | ~6-fold | Bose et al., 2022 |

Table 1: Summary of quantitative data on acquired HER2 mutations conferring resistance to HER2 tyrosine kinase inhibitors.

Signaling Pathway: On-Target HER2 Resistance

Caption: On-target resistance via secondary HER2 mutations.

Experimental Protocol: Generation of TKI-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to a tyrosine kinase inhibitor.

-

Cell Culture: Culture HER2-mutant breast cancer cells (e.g., T-47D) in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Initial Drug Exposure: Treat cells with the HER2 TKI (e.g., neratinib or this compound) at a starting concentration equal to the IC50 value.

-

Dose Escalation: Once cells resume proliferation (typically after 2-4 weeks), replace the medium with fresh medium containing a 1.5 to 2-fold higher concentration of the drug.

-

Iterative Selection: Repeat the dose escalation step incrementally over a period of 6-12 months. Monitor cell morphology and growth rates continuously.

-

Isolation of Resistant Clones: Once cells are stably proliferating at a high drug concentration (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting.

-

Characterization: Confirm the resistant phenotype by performing a dose-response cell viability assay. Analyze the clones for potential resistance mechanisms via next-generation sequencing (NGS) to identify mutations in ERBB2 and other relevant genes.

Off-Target Resistance: Bypass Signaling Pathways

The most common form of acquired resistance involves the activation of alternative signaling pathways that bypass the need for HER2/EGFR signaling, thereby rendering the cell insensitive to this compound.

MET Amplification

MET, a receptor tyrosine kinase, can become amplified, leading to its overexpression and ligand-independent activation. Activated MET can then phosphorylate HER3 (ErbB3), which subsequently activates the PI3K/AKT pathway, a critical downstream effector of HER2. This provides a potent survival signal that circumvents the this compound-induced blockade of HER2. MET amplification is a known resistance mechanism to both EGFR and HER2 inhibitors.

Data Presentation: MET Amplification in TKI Resistance

| TKI | Cancer Type | Frequency of MET Amplification in Resistant Tumors | Reference |

| First/Second-Gen EGFR TKIs | NSCLC | 5-22% | Pao et al., 2007; Engelman et al., 2007 |

| Osimertinib (1st Line) | NSCLC | 7-15% | Ramalingam et al., 2018 |

| Osimertinib (2nd Line) | NSCLC | ~19% | Papadimitrakopoulou et al., 2018 |

Table 2: Frequency of MET amplification as a resistance mechanism to EGFR TKIs in non-small cell lung cancer (NSCLC).

Signaling Pathway: MET Amplification Bypass

Caption: MET amplification bypasses HER2 inhibition.

Experimental Protocol: Fluorescence In Situ Hybridization (FISH) for MET

-

Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).

-

Pre-treatment: Deparaffinize slides in xylene, rehydrate through an ethanol gradient, and perform heat-induced epitope retrieval in a citrate buffer. Digest with pepsin to permeabilize the nuclei.

-

Probe Hybridization: Apply a dual-color FISH probe set consisting of a probe for the MET gene (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7; e.g., SpectrumGreen).

-

Denaturation and Hybridization: Co-denature the probe and target DNA on a hot plate (e.g., 75°C for 5 minutes) and hybridize overnight in a humidified chamber at 37°C.

-

Post-Hybridization Washes: Wash the slides in stringent salt solutions at elevated temperatures (e.g., 72°C) to remove non-specifically bound probes.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope equipped with appropriate filters.

-

Analysis: Score at least 50 non-overlapping tumor cell nuclei. Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered indicative of MET amplification.

AXL Kinase Activation

AXL is another receptor tyrosine kinase that, when overexpressed or activated by its ligand GAS6, can confer resistance to EGFR and HER2 inhibitors. AXL activation promotes survival by engaging downstream pathways, including PI3K/AKT and MAPK, and is often associated with an epithelial-to-mesenchymal transition (EMT) phenotype.

Signaling Pathway: AXL Activation Bypass

Caption: AXL activation provides a bypass survival signal.

Experimental Protocol: Western Blot for AXL Phosphorylation

-

Cell Lysis: Treat resistant and sensitive cells with or without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AXL (p-AXL). In a separate blot, probe for total AXL and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity to compare p-AXL levels between samples.

A Unique Case: this compound's Role in Counteracting Multidrug Resistance

In a departure from typical resistance mechanisms where cancer cells evade a specific drug, this compound has been shown to counteract a broad resistance mechanism. Studies have revealed that this compound can inhibit the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). These transporters are efflux pumps that actively remove a wide range of chemotherapeutic drugs from cancer cells, causing multidrug resistance (MDR).

By impeding the drug-efflux function of these pumps at sub-toxic concentrations, this compound can restore the sensitivity of MDR cancer cells to other cytotoxic agents. This suggests a potential role for this compound in combination therapies, not only to target HER2/EGFR but also to overcome pre-existing resistance to other drugs.

Experimental Workflow: ATPase Activity Assay

Caption: Workflow for assessing this compound's effect on ABC transporters.

Conclusion and Future Directions

Resistance to this compound is likely a multifaceted process involving both on-target alterations and the activation of bypass signaling pathways, consistent with mechanisms observed for other EGFR/HER2 TKIs. The most probable drivers of acquired resistance include secondary mutations in HER2 and the amplification or activation of alternative receptor tyrosine kinases such as MET and AXL.

Future research should focus on:

-

Clinical Monitoring: Utilizing liquid biopsies (ctDNA) to prospectively identify the emergence of resistance mutations in patients treated with this compound.

-

Combination Strategies: Designing rational combination therapies to co-target HER2 and identified bypass pathways. For example, combining this compound with a MET inhibitor (e.g., crizotinib) or an AXL inhibitor could prevent or overcome resistance.

-

Leveraging Unique Properties: Exploring the clinical utility of this compound's ability to inhibit ABCB1/ABCG2 to resensitize tumors to standard

Methodological & Application

Epertinib In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] It has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in cancers characterized by the overexpression of EGFR and/or HER2.[1][2] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the antiproliferative effects of this compound on cancer cell lines. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting the phosphorylation of EGFR, HER2, and HER4, key components of the ErbB signaling pathway.[1] This pathway plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[3] In many cancers, aberrant activation of this pathway due to receptor overexpression or mutation leads to uncontrolled cell growth. This compound competitively binds to the ATP-binding site of the tyrosine kinase domain of these receptors, blocking downstream signaling cascades such as the MAPK and PI3K/Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: this compound inhibits EGFR, HER2, and HER4 signaling pathways.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various cancer cell lines, demonstrating its potent antiproliferative activity.

| Cell Line | Cancer Type | Target(s) | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | EGFR, HER2 | 8.3 ± 2.6 |

| BT-474 | Breast Ductal Carcinoma | HER2 | 9.9 ± 0.8 |

| SK-BR-3 | Breast Adenocarcinoma | HER2 | 14.0 ± 3.6 |

| MDA-MB-175VII | Breast Carcinoma | Not Specified | 21.6 ± 4.3 |

| MDA-MB-361 | Breast Carcinoma | HER2 | 26.5 |

| MDA-MB-453 | Breast Carcinoma | HER2 | 48.6 ± 3.1 |

| HT115 | Colon Carcinoma | Not Specified | 53.3 ± 8.6 |

| Calu-3 | Lung Adenocarcinoma | EGFR | 241.5 ± 29.2 |

| fR2 | Not Specified | Not Specified | 5366.7 ± 65.2 |

| MRC-5 | Normal Lung Fibroblast | Not Specified | 4964.6 ± 340.3 |

Data sourced from MedChemExpress.[1]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps for determining the effect of this compound on the proliferation of cancer cells using the MTT assay.

Materials

-

Cell Lines: HER2-positive (e.g., BT-474, SK-BR-3, MDA-MB-453) or EGFR-overexpressing (e.g., A431) cancer cell lines.

-

Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[4][5]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well flat-bottom tissue culture plates.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Humidified incubator at 37°C with 5% CO2.

Experimental Workflow

Caption: Workflow for the this compound MTT cell proliferation assay.

Step-by-Step Procedure

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) at the same concentration as in the highest this compound dilution should also be prepared.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.[4]

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate Percent Viability:

-

Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Determine IC50:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro antiproliferative activity of this compound. By utilizing appropriate cancer cell lines that overexpress EGFR and/or HER2, researchers can effectively quantify the potency of this compound and further investigate its therapeutic potential in relevant cancer models. Careful adherence to the outlined steps and appropriate data analysis will yield reliable and informative results for drug development and cancer research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An extended phase Ib study of this compound, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. goldbio.com [goldbio.com]

- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for Epertinib IC50 Determination in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (S-22611) is a potent, orally active, and reversible small molecule inhibitor targeting the tyrosine kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] These receptors are key players in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers, including breast cancer. By inhibiting these receptors, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to the suppression of tumor growth. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines, a critical step in assessing its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound in various breast cancer cell lines. This data provides a comparative view of its potency across different subtypes.

| Cell Line | Breast Cancer Subtype | IC50 (nM) | Reference |

| HER2-Positive | |||

| BT-474 | HER2-Positive | 9.9 ± 0.8 | [1] |

| SK-BR-3 | HER2-Positive | 14.0 ± 3.6 | [1] |

| MDA-MB-361 | HER2-Positive | 26.5 | [1] |

| MDA-MB-453 | HER2-Positive | 48.6 ± 3.1 | [1] |

| MDA-MB-175VII | HER2-Positive | 21.6 ± 4.3 | [1] |

| Other | |||

| NCI-N87 | Gastric Carcinoma | 8.3 ± 2.6 | [1] |

| HT115 | Colon Carcinoma | 53.3 ± 8.6 | [1] |

| Calu-3* | Lung Adenocarcinoma | 241.5 ± 29.2 | [1] |

*Note: NCI-N87, HT115, and Calu-3 are not breast cancer cell lines but are included for comparative purposes as they are often used in HER2-targeted drug studies.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the efficacy of a compound. Below are detailed protocols for commonly used cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.

-

Prepare serial dilutions of this compound and treat the cells as described in the MTT assay protocol (steps 2 and 3).

-

Incubate the plate for 48-72 hours at 37°C.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of cell viability and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Protocol:

-

Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

-

After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Crystal Violet Assay

This simple assay stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

96-well plates

-

Crystal violet solution (0.5% in 20% methanol)

-

Methanol

-

33% acetic acid

-

Microplate reader

Protocol:

-

Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

-

After incubation, carefully remove the medium and wash the cells with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.

-

Remove the methanol and let the plates air dry.

-

Add 100 µL of crystal violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and let them air dry.

-

Add 100 µL of 33% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

References

Epertinib Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epertinib (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It has demonstrated significant antitumor activity in preclinical animal models, particularly in HER2-positive cancers, including those with brain metastases.[2][3] Compared to other HER2 inhibitors like lapatinib, this compound has shown greater antitumor potency in mouse xenograft models.[3] These application notes provide a summary of this compound dosages and detailed protocols for in vivo animal studies based on published preclinical research.

Data Presentation: this compound In Vivo Dosages and Pharmacokinetics

The following tables summarize quantitative data from various in vivo studies to facilitate easy comparison of experimental parameters and findings.

Table 1: this compound Dosage and Efficacy in Mouse Models

| Animal Model | Cancer Cell Line | Tumor Type | Route of Administration | Dosage | Key Findings | Reference |

| Nude Mice (BALB/cAJcl-nu/nu) | MDA-MB-361 | HER2+ Breast Cancer | Oral | 50 mg/kg/day | Significantly inhibited tumor growth. | [4] |

| Nude Mice (BALB/cAJcl-nu/nu) | MDA-MB-361-luc-BR2 | HER2+ Breast Cancer | Oral | 50 mg/kg/day | Significantly inhibited tumor growth. | [4] |

| Nude Mice (BALB/cAJcl-nu/nu) | MDA-MB-361-luc-BR3 (Brain Metastasis Model) | HER2+ Breast Cancer Brain Metastasis | Oral | 50 mg/kg/day | Inhibited tumor growth as monitored by bioluminescence. | [4] |

| Nude Mice | Not Specified | HER2+ Breast Cancer Xenografts | Oral | Not Specified | 4-6 fold greater antitumor potency compared to lapatinib. | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Animal Model | Cell Line Implant | Dosage (Single Oral Dose) | Tmax (Brain) | Brain Concentration (at Tmax) | Plasma AUC (0-24h) | Reference |

| Nude Mice | MDA-MB-361 (Intracranial) | 20 mg/kg | 4 hours | Approx. 2x higher than Lapatinib | Not Reported | [2] |

| Nude Mice | Not Specified | 50 mg/kg | Not Reported | Not Reported | 9.98 µg·h/mL | [2] |

| Nude Mice | Not Specified | 100 mg/kg | Not Reported | Concentration in brain metastases >10-fold higher than lapatinib 4h post-administration. | Not Reported | [2][4] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: this compound functions by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, which in turn blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. This inhibition suppresses cancer cell proliferation, survival, migration, and angiogenesis.[5]

Caption: this compound inhibits EGFR, HER2, and HER4, blocking downstream PI3K/Akt and MAPK pathways.

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental Protocols

Protocol 1: this compound Formulation for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in mice.

Materials:

-

This compound hydrochloride

-

0.5% (w/v) Methylcellulose solution

-

Sterile water

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Sterile tubes

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort (e.g., for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 5 mg/mL).

-

Weigh the calculated amount of this compound hydrochloride powder.

-

Prepare the 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water.

-

Levigate the this compound powder with a small amount of the methylcellulose solution to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to ensure a uniform suspension.[2]

-

Store the suspension at 4°C and ensure it is thoroughly re-suspended (e.g., by vortexing) before each administration.

Protocol 2: Orthotopic Mammary Fat Pad Xenograft Model

Objective: To establish HER2-positive breast cancer tumors in the mammary fat pad of immunodeficient mice to mimic the primary tumor microenvironment.

Materials:

-

6-9 week old female immunodeficient mice (e.g., BALB/c nude).[2]

-

HER2-positive breast cancer cells (e.g., MDA-MB-361).[4]

-

Cell culture medium (e.g., DMEM)

-

Matrigel or similar basement membrane matrix

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-30 gauge needles

-

Anesthetic (e.g., isoflurane)

-

Animal clippers and surgical preparation supplies

Procedure:

-

Cell Preparation:

-

Culture MDA-MB-361 cells under standard conditions.

-

Harvest cells at 70-80% confluency using trypsin-EDTA.

-

Wash the cells with PBS and perform a cell count.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL. Keep on ice.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Shave the fur over the fourth inguinal mammary fat pad.

-

Disinfect the injection site with an antiseptic solution.

-

-

Implantation:

-

Gently lift the skin near the fourth mammary fat pad.

-

Insert the needle of the syringe containing the cell suspension (typically 50-100 µL) into the fat pad.

-

Slowly inject the cell suspension to form a small bleb.

-

Withdraw the needle carefully to prevent leakage.

-

-

Post-Procedure Monitoring:

-

Monitor the animal until it has fully recovered from anesthesia.

-

Check for tumor development starting 7-10 days post-implantation. Tumor volume can be measured using digital calipers (Volume = (Length x Width^2) / 2).[4]

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor effect of orally administered this compound in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (prepared as in Protocol 2).

-

This compound suspension (prepared as in Protocol 1).

-

Vehicle control (0.5% methylcellulose solution).

-

Oral gavage needles (20-22 gauge, ball-tipped).

-

Digital calipers or bioluminescence imaging system (e.g., IVIS).[4]

Procedure:

-

Group Assignment: Randomly assign tumor-bearing mice to different treatment groups (e.g., Vehicle control, 50 mg/kg this compound).

-

Administration:

-

Administer the this compound suspension or vehicle control orally via gavage once daily.[4]

-

The volume of administration is typically 10 mL/kg of body weight.

-

-

Monitoring:

-

Study Duration:

-

Continue treatment for a predefined period, typically 28-30 days, or until tumors in the control group reach a predetermined endpoint size.[4]

-

-

Data Analysis:

-

At the end of the study, euthanize the animals.

-

Excise tumors and weigh them.

-

Collect blood and tissues (e.g., brain) for pharmacokinetic or pharmacodynamic analysis.

-

Compare the mean tumor volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Dunnett's test).[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Distribution analysis of this compound in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I/II study of this compound plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Epertinib for overcoming multidrug resistance in cancer

Application Notes and Protocols for Researchers

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Epertinib (S-222611), a potent and reversible tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has demonstrated a novel secondary function in counteracting MDR.[3][4]